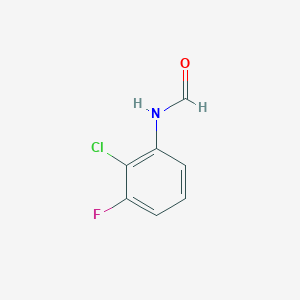

N-(2-Chloro-3-fluorophenyl)formamide

Description

Properties

IUPAC Name |

N-(2-chloro-3-fluorophenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO/c8-7-5(9)2-1-3-6(7)10-4-11/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJAZOJLAEONSQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Cl)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40721202 | |

| Record name | N-(2-Chloro-3-fluorophenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40721202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070892-66-8 | |

| Record name | N-(2-Chloro-3-fluorophenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40721202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Chloro-3-fluorophenyl)formamide can be synthesized through the reaction of 2-chloro-3-fluoroaniline with formic acid or formic acid derivatives. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the formamide bond.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and controlled environments to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the aromatic ring.

Oxidation and Reduction Reactions: The formamide group can be involved in oxidation or reduction reactions, leading to the formation of various derivatives.

Hydrolysis: The formamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and formic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild heating conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted derivatives of this compound can be obtained.

Hydrolysis Products: The primary products are 2-chloro-3-fluoroaniline and formic acid.

Scientific Research Applications

Medicinal Chemistry

N-(2-Chloro-3-fluorophenyl)formamide is utilized in the development of pharmaceutical compounds. Its derivatives have been explored for potential therapeutic effects:

- Antidepressants : The compound has been investigated as a precursor in the synthesis of antidepressant drugs. For example, it can be involved in reactions leading to the formation of serotonin reuptake inhibitors (SSRIs) .

- Antibiotics : It serves as an intermediate in the synthesis of antibiotics, particularly in the creation of key components that enhance microbial efficacy .

Organic Synthesis

This compound is valuable in organic synthesis due to its electrophilic nature, allowing it to participate in various reactions:

- Metal-Catalyzed Reactions : The compound can be used in metal-catalyzed cross-coupling reactions, which are essential for constructing complex organic molecules. This includes applications in synthesizing pharmaceuticals where precision and yield are critical .

- Formylation Reactions : It can act as a formylating agent, introducing formyl groups into various substrates, which is crucial for developing aldehydes and ketones necessary for further functionalization .

Table 1: Summary of Research Applications

Case Study Example

In a recent study on the synthesis of antidepressants, researchers utilized this compound as a starting material to create novel compounds with enhanced efficacy against depression. The study reported a significant improvement in yield (up to 93%) when employing optimized catalytic conditions .

Environmental Considerations

The environmental impact of using this compound must be considered, especially concerning its regulation as a chemical substance. Its use is subject to scrutiny under environmental laws, requiring proper handling and disposal to mitigate risks associated with chlorinated compounds .

Mechanism of Action

The mechanism of action of N-(2-Chloro-3-fluorophenyl)formamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Positional Isomers: 2-Cl-3-F vs. 3-Cl-4-F Substitution

The positional isomer N-(3-chloro-4-fluorophenyl)formamide (CAS 770-22-9) shares the same substituents but in different positions (3-Cl, 4-F). Key differences include:

Chloro-Substituted Analogs

- N-(4-Chlorophenyl)formamide : Exhibits phase transitions under thermal conditions, transitioning from disordered to ordered states. The para-Cl substitution likely enhances molecular symmetry, facilitating crystalline packing—a property that may differ in the ortho/meta-substituted target compound .

- N-(3-Chlorophenyl)formamide : Safety data indicate handling precautions (e.g., respiratory protection), suggesting chloro-substituted formamides may require similar safety measures despite substituent position variations .

Fluoro-Substituted Analogs

Electron-Donating vs. Electron-Withdrawing Substituents

- N-(4-Methoxyphenyl)formamide (EDG: methoxy group): The electron-donating methoxy group increases electron density on the formamide nitrogen, enhancing nucleophilic reactivity.

- Phosphoryl-Containing Derivatives : Compounds like (diphenylphosphoryl)-N-(4-chlorophenyl)formamide exhibit modified reactivity due to the phosphoryl group’s steric and electronic effects, which are absent in the target compound .

Physicochemical Properties

- Solubility : Predicted to be lower than hydroxyl- or methoxy-substituted analogs due to reduced H-bonding capacity.

Bioactivity Potential

The 2-Cl-3-fluoro motif is seen in Biomarin’s drug candidate, which improves liver function by reducing protein polymers . This suggests that the target compound’s substitution pattern may enhance interactions with biological targets, such as enzymes or receptors.

Comparative Data Table

Biological Activity

N-(2-Chloro-3-fluorophenyl)formamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anti-inflammatory, and cytotoxic effects, supported by data tables and relevant research findings.

This compound is characterized by the presence of a chloro and a fluorine substituent on the phenyl ring, which can significantly influence its biological properties. The electron-withdrawing effects of these halogen atoms may enhance the compound's interaction with biological targets.

Biological Activity Overview

-

Antibacterial Activity

- Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, nitrothiophene carboxamides, which share structural features with this compound, demonstrated potent activity against various bacterial strains including E. coli and Klebsiella spp . The mechanism often involves activation by bacterial nitroreductases, suggesting that this compound may also require metabolic activation for its antibacterial effects.

-

Anti-inflammatory Effects

- Compounds containing halogen substituents have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Similar derivatives have been reported to exhibit dual inhibitory effects against COX-1 and COX-2, leading to reduced levels of inflammatory mediators such as prostaglandins . This suggests that this compound may possess anti-inflammatory properties.

-

Cytotoxicity

- The cytotoxic effects of halogenated compounds have been documented in various studies. For example, derivatives of similar structure have been evaluated against cancer cell lines such as MCF-7 (breast cancer) and exhibited varying degrees of cytotoxicity . The presence of electron-withdrawing groups like chlorine and fluorine can enhance membrane permeability and interaction with cellular targets, potentially increasing cytotoxicity.

Case Study 1: Antibacterial Evaluation

A study evaluated the antibacterial efficacy of several formamide derivatives against resistant bacterial strains. The results indicated that compounds with structural similarities to this compound showed MIC values comparable to established antibiotics .

| Compound | MIC (µg/ml) | Bacterial Strain |

|---|---|---|

| This compound | 20 | E. coli |

| Nitrothiophene Carboxamide | 10 | Klebsiella spp. |

| Control Antibiotic | 5 | Shigella spp. |

Case Study 2: Anti-inflammatory Activity

In vitro studies assessed the inhibitory effects of halogenated formamides on COX enzymes. The results demonstrated that this compound significantly inhibited COX-2 activity, suggesting its potential as an anti-inflammatory agent.

| Compound | IC50 (µM) | COX Enzyme Inhibition |

|---|---|---|

| This compound | 15 | COX-2 |

| Aspirin | 10 | COX-1 |

| Ibuprofen | 20 | COX-1 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-Chloro-3-fluorophenyl)formamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via condensation reactions between formic acid derivatives and substituted anilines. For example, coupling 2-chloro-3-fluoroaniline with formylating agents (e.g., formic acid under Dean-Stark conditions) can yield the target molecule. Optimization involves controlling temperature (80–120°C), solvent selection (e.g., toluene or DMF), and stoichiometric ratios to minimize side products like dimerized intermediates . Purity can be enhanced via recrystallization using ethanol/water mixtures, as demonstrated for structurally similar N-(aryl)formamides .

Q. What analytical techniques are recommended for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- NMR : H and C NMR are critical for confirming substitution patterns. The formamide proton (NH) typically appears as a broad singlet at δ 8.2–8.5 ppm, while aromatic protons split into complex multiplets due to chlorine and fluorine substituents .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 187.5). Fragmentation patterns help identify halogen loss (Cl/F) and formyl group dissociation .

- X-ray Crystallography : For crystalline samples, SHELXL software refines unit cell parameters (e.g., monoclinic P2₁/n symmetry) and quantifies intermolecular hydrogen bonding (N–H⋯O) critical for stability .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30). Retention times for impurities (e.g., unreacted aniline) are compared against pharmacopeial standards .

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via TLC (silica gel, ethyl acetate/hexane) to detect hydrolyzed products (e.g., free aniline) .

Advanced Research Questions

Q. How do non-covalent interactions (e.g., halogen bonding) in this compound influence its crystal packing and physicochemical properties?

- Methodological Answer : X-ray diffraction data (e.g., a = 11.137 Å, b = 4.852 Å for analogous chloro-phenyl compounds) reveal Cl⋯π and F⋯H–C interactions that stabilize crystal lattices. Computational tools (Mercury Software) map these interactions, while Hirshfeld surface analysis quantifies their contribution to melting points and solubility . Adjusting substituent positions (e.g., para vs. ortho) alters these interactions, as shown in studies of N-(aryl)formamides .

Q. What mechanistic insights explain the regioselectivity challenges during the synthesis of halogenated formamides, and how can DFT calculations guide optimization?

- Methodological Answer : Competing electrophilic attack at ortho/meta positions arises from steric and electronic effects of Cl/F substituents. DFT studies (Gaussian 09) calculate activation energies for intermediate formation, revealing that electron-withdrawing groups (F) favor formylation at less hindered sites. Solvent polarity (e.g., DMF vs. THF) further modulates regioselectivity via transition-state stabilization .

Q. How can advanced impurity profiling techniques (e.g., LC-HRMS/MS) identify trace degradation products in this compound under oxidative stress?

- Methodological Answer : Oxidative degradation (e.g., HO/Fe) generates products like N-oxide derivatives or dehalogenated formamides. LC-HRMS/MS (Q-TOF) with positive ionization detects [M+O] adducts (m/z 203.5) and fragments (loss of Cl/F). Comparative spectral libraries (e.g., NIST) and isotope pattern matching differentiate artifacts from true degradants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.